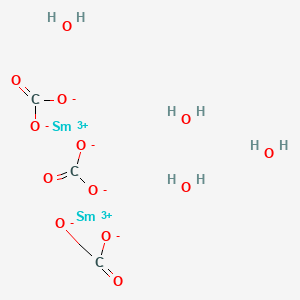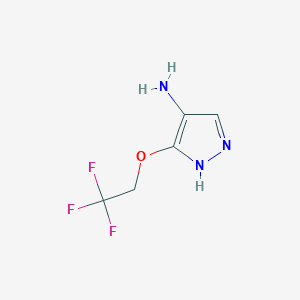
Samarium(III)-carbonat-Tetrahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium(III) carbonate tetrahydrate is a chemical compound with the formula Sm₂(CO₃)₃·4H₂O. It is a rare earth metal carbonate that contains samarium in its +3 oxidation state. This compound is typically found as a pale yellow powder and is used in various scientific and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Samarium(III) carbonate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other samarium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment and imaging.
Industry: Utilized in the production of high-performance materials, such as phosphors, magnets, and ceramics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(III) carbonate tetrahydrate can be synthesized through a chemical precipitation reaction. This involves mixing aqueous solutions of samarium(III) nitrate or samarium(III) chloride with a carbonate source such as sodium carbonate or ammonium carbonate. The reaction typically occurs at room temperature and results in the formation of samarium(III) carbonate as a precipitate, which can then be filtered, washed, and dried to obtain the tetrahydrate form .
Industrial Production Methods
In industrial settings, the production of samarium(III) carbonate tetrahydrate follows similar principles but on a larger scale. The process involves controlled precipitation, filtration, and drying steps to ensure high purity and yield. The use of optimized reaction conditions, such as specific concentrations of reactants and controlled temperature, helps in achieving consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(III) carbonate tetrahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Heating samarium(III) carbonate tetrahydrate results in the formation of samarium(III) oxide (Sm₂O₃) and the release of carbon dioxide and water.
Acid-Base Reactions: Reacting samarium(III) carbonate with acids such as hydrochloric acid or nitric acid produces samarium(III) chloride or samarium(III) nitrate, respectively, along with carbon dioxide and water.
Complexation Reactions: Samarium(III) carbonate can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA), which can be used in separation and purification processes.
Common Reagents and Conditions
Reagents: Common reagents include acids (e.g., hydrochloric acid, nitric acid), bases (e.g., sodium hydroxide), and complexing agents (e.g., EDTA).
Major Products Formed
Samarium(III) oxide (Sm₂O₃): Formed through thermal decomposition.
Samarium(III) chloride (SmCl₃): Formed by reacting with hydrochloric acid.
Samarium(III) nitrate (Sm(NO₃)₃): Formed by reacting with nitric acid.
Wirkmechanismus
The mechanism of action of samarium(III) carbonate tetrahydrate depends on its application. In catalysis, it acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In radiopharmaceuticals, samarium isotopes can emit radiation that targets cancer cells, aiding in their destruction. The molecular targets and pathways involved vary based on the specific application and the form of samarium used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Samarium(III) oxide (Sm₂O₃)
- Samarium(III) chloride (SmCl₃)
- Samarium(III) nitrate (Sm(NO₃)₃)
- Samarium(III) acetate (Sm(CH₃COO)₃)
Uniqueness
Samarium(III) carbonate tetrahydrate is unique due to its carbonate anion, which imparts distinct chemical properties compared to other samarium compounds. Its ability to form complexes and undergo specific reactions makes it valuable in various applications, particularly in catalysis and material science .
Eigenschaften
IUPAC Name |
samarium(3+);tricarbonate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.4H2O.2Sm/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHUIJDDXIHOX-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Sm+3].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O13Sm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)


![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2548549.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)

![methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)
